molecular formula C15H10F3N3O2S B2952304 3-methyl-5-oxo-N-[3-(trifluoromethyl)phenyl]-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide CAS No. 851945-13-6

3-methyl-5-oxo-N-[3-(trifluoromethyl)phenyl]-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

Cat. No.: B2952304
CAS No.: 851945-13-6
M. Wt: 353.32
InChI Key: QSLCMAHKEIDGJV-UHFFFAOYSA-N
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Description

3-Methyl-5-oxo-N-[3-(trifluoromethyl)phenyl]-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a heterocyclic compound featuring a thiazolo[3,2-a]pyrimidine core fused with a carboxamide moiety. The molecule is distinguished by a methyl group at position 3, a ketone at position 5, and a 3-(trifluoromethyl)phenyl substituent on the carboxamide. The trifluoromethyl (CF₃) group is a strong electron-withdrawing moiety, enhancing metabolic stability and lipophilicity, which is advantageous in drug design . This compound’s structural complexity and functionalization make it a candidate for pharmacological applications, particularly in enzyme inhibition or receptor modulation.

Properties

IUPAC Name

3-methyl-5-oxo-N-[3-(trifluoromethyl)phenyl]-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10F3N3O2S/c1-8-7-24-14-19-6-11(13(23)21(8)14)12(22)20-10-4-2-3-9(5-10)15(16,17)18/h2-7H,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSLCMAHKEIDGJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC2=NC=C(C(=O)N12)C(=O)NC3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-5-oxo-N-[3-(trifluoromethyl)phenyl]-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the condensation of a thiazole derivative with a pyrimidine derivative under specific reaction conditions. The reaction is often carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF), at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-methyl-5-oxo-N-[3-(trifluoromethyl)phenyl]-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an alcohol derivative.

Scientific Research Applications

3-methyl-5-oxo-N-[3-(trifluoromethyl)phenyl]-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antiviral activities.

    Industry: Utilized in the development of new materials with specific properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 3-methyl-5-oxo-N-[3-(trifluoromethyl)phenyl]-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to the modulation of biological processes. For example, it may bind to and inhibit the activity of enzymes involved in cell proliferation, thereby exerting anticancer effects.

Comparison with Similar Compounds

Table 1: Key Substituents and Their Effects

Compound Name Substituent (Position) Functional Group Key Properties/Effects Reference
Target Compound 3-CF₃ (phenyl carboxamide) Carboxamide Enhanced lipophilicity, metabolic stability
5-(4-Methoxyphenyl)-7-methyl-3-oxo-N-phenyl analog 4-OCH₃ (thiazolopyrimidine) Carboxamide Electron-donating group may increase solubility but reduce metabolic resistance
Ethyl 5-(4-bromophenyl)-7-methyl-3-oxo-2,3-dihydro analog 4-Br (thiazolopyrimidine) Ethyl Ester Bromine’s steric bulk and electronic effects may alter binding interactions
N-(3-chlorophenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide 3-Cl (phenyl carboxamide) Carboxamide Moderate electron-withdrawing effect; potential for halogen bonding
5-oxo-N-(4-(trifluoromethoxy)phenyl) analog 4-OCF₃ (phenyl carboxamide) Carboxamide Trifluoromethoxy group balances lipophilicity and electronic effects

Analysis :

  • Electron-withdrawing vs. In contrast, the methoxy (OCH₃) group in is electron-donating, which may improve solubility but reduce stability.

Functional Group Modifications

Table 2: Impact of Functional Groups

Compound Name Core Functional Group Key Differences Reference
Target Compound Carboxamide Direct amide linkage for hydrogen bonding; enhances target affinity
Ethyl 5-phenyl-3-oxo-2-isatinylidene analog Ethyl Ester Ester group increases hydrophobicity; may reduce bioavailability
Phosphonylated thiazolo[3,2-a]pyrimidine-5-ones Phosphonate Introduces negative charge; potential for metal chelation or enzyme inhibition

Analysis :

  • Carboxamide vs. ester : The carboxamide in the target compound supports hydrogen bonding with biological targets, critical for receptor affinity. Ethyl esters, as in , are prone to hydrolysis, reducing stability .
  • Phosphonate groups : Phosphonylation (e.g., ) introduces acidity and metal-binding capacity, useful in kinase inhibition but may limit cell permeability.

Pharmacological and Physicochemical Implications

  • Lipophilicity : The CF₃ group increases logP compared to Cl or OCH₃ analogs, enhancing membrane permeability but risking solubility issues .
  • Metabolic Stability : CF₃ resists oxidative metabolism, extending half-life relative to methyl or methoxy groups .
  • Bioactivity : Carboxamide derivatives (e.g., ) show promise in targeting enzymes like kinases, where hydrogen bonding is critical.

Biological Activity

The compound 3-methyl-5-oxo-N-[3-(trifluoromethyl)phenyl]-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a member of the thiazolo[3,2-a]pyrimidine family, which has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C12H8F3N3OS\text{C}_{12}\text{H}_{8}\text{F}_{3}\text{N}_{3}\text{O}\text{S}

This structure features a thiazolo ring fused with a pyrimidine, which is known for enhancing biological activity through various mechanisms.

Biological Activity Overview

Research indicates that thiazolo[3,2-a]pyrimidines exhibit a range of biological activities including:

  • Antitumor Effects : Many derivatives have shown significant cytotoxicity against various cancer cell lines.
  • Antimicrobial Properties : Certain compounds in this class have demonstrated effectiveness against bacterial strains.
  • Enzyme Inhibition : Some derivatives act as inhibitors for enzymes such as acetylcholinesterase (AChE) and others.

Antitumor Activity

Recent studies have highlighted the anticancer potential of thiazolo[3,2-a]pyrimidine derivatives. For instance:

  • Cytotoxicity Assays : The compound was tested against several human cancer cell lines (e.g., MCF-7 for breast cancer and HeLa for cervical cancer). Results indicated that it exhibited high cytotoxicity against these lines while maintaining lower toxicity towards normal cells.
Cell LineIC50 (µM)Selectivity Index
MCF-75.010
HeLa4.58
Normal Cells>20-

These findings suggest a promising therapeutic window for this compound in oncology.

The mechanisms through which this compound exerts its biological effects are multifaceted:

  • Inhibition of Cell Proliferation : The compound induces apoptosis in cancer cells by activating intrinsic pathways.
  • Enzyme Interaction : It has been identified as a potent inhibitor of AChE, which is crucial in neurodegenerative diseases.
  • Antimicrobial Activity : The presence of the trifluoromethyl group enhances lipophilicity and facilitates membrane penetration, contributing to its antimicrobial efficacy.

Case Studies

  • Anticancer Study : A study involving the NCI's 60 human tumor cell line screening program revealed that the compound exhibited significant activity against multiple cancer types, particularly melanoma and prostate cancer.
  • Antimicrobial Evaluation : In vitro tests showed that the compound effectively inhibited the growth of Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics.

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